Relative Antitumor Activity (RAA) of RM-49 Significantly Exceeds Mitomycin C, Cisplatin, Carboplatin, and Adriamycin in SCLC Cell Lines
In a comparative MTT assay using seven SCLC cell lines, the relative antitumor activity (RAA), defined as predicted peak plasma concentration (PPC) divided by IC50, of RM-49 was significantly higher than that of mitomycin C (MMC), cisplatin (CDDP), carboplatin (CBDCA), and adriamycin (ADM). The study reported a P-value of ≤0.05 for all comparisons [1]. This indicates a superior predicted therapeutic index for RM-49 under the applied model.
| Evidence Dimension | Relative Antitumor Activity (RAA = Predicted Peak Plasma Concentration / IC50) |
|---|---|
| Target Compound Data | Significantly higher RAA |
| Comparator Or Baseline | Mitomycin C (MMC), Cisplatin (CDDP), Carboplatin (CBDCA), Adriamycin (ADM) |
| Quantified Difference | P ≤ 0.05 (statistically significant) |
| Conditions | MTT assay in seven small cell lung cancer (SCLC) cell lines; predicted peak plasma concentration (PPC) calculated via Scheithauer formula |
Why This Matters
For researchers selecting a mitomycin analog for SCLC studies, RM-49 offers a statistically superior RAA profile compared to both its parent compound and multiple standard-of-care agents, potentially translating to greater in vivo efficacy at equivalent or lower doses.
- [1] Horiuchi N, Nakagawa K, Sasaki Y, Minato K, Fujiwara Y, Nezu K, Ohe Y, Saijo N. In vitro antitumor activity of mitomycin C derivative (RM-49) and new anticancer antibiotics (FK973) against lung cancer cell lines determined by tetrazolium dye (MTT) assay. Cancer Chemother Pharmacol. 1988;22(3):246-50. doi: 10.1007/BF00273419. PMID: 2842080. View Source
